molecular formula C19H16N2O3 B12905079 4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)- CAS No. 106059-70-5

4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)-

Cat. No.: B12905079
CAS No.: 106059-70-5
M. Wt: 320.3 g/mol
InChI Key: QPIGAULJZNNNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. The compound 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)-4(1H)-quinazolinone features a dihydroquinazolinone core with substituents at positions 1 (2-methoxyphenyl) and 2 (2-furanyl). The 2,3-dihydro configuration indicates partial saturation of the pyrimidine ring, enhancing conformational flexibility compared to fully aromatic analogs .

Properties

CAS No.

106059-70-5

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-(furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C19H16N2O3/c1-23-16-10-5-4-9-15(16)21-14-8-3-2-7-13(14)19(22)20-18(21)17-11-6-12-24-17/h2-12,18H,1H3,(H,20,22)

InChI Key

QPIGAULJZNNNEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(NC(=O)C3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with furan-2-carboxylic acid under reflux conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 106059-70-5

Structural Characteristics

The compound features a quinazolinone core with substitutions that enhance its biological activity. The presence of the furan and methoxyphenyl groups contributes to its chemical reactivity and interaction with biological systems.

Pharmacological Activities

4(1H)-Quinazolinone derivatives have been studied for their anti-inflammatory , analgesic , and antiviral properties. Research indicates that these compounds can inhibit cell proliferation and exhibit cytotoxic effects on various cancer cell lines.

Case Studies

  • Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that substituted 2,3-dihydro-4(1H)-quinazolinones effectively inhibited the growth of cancer cells, suggesting their potential as anticancer agents .
  • Anti-Inflammatory Effects : Another research highlighted the anti-inflammatory properties of these compounds, showing a reduction in inflammatory markers in animal models .

Synthetic Methodologies

The synthesis of 4(1H)-Quinazolinone derivatives typically involves multi-step reactions starting from readily available precursors. One notable method includes the reaction of substituted anilines with furan derivatives under specific conditions to yield the desired quinazolinone structure.

Synthetic Pathways

StepReactantsConditionsProduct
1Aniline + Furan DerivativeHeat, SolventIntermediate
2Intermediate + ReagentAcidic/Basic Conditions4(1H)-Quinazolinone Derivative

This approach allows for the modification of various substituents on the quinazolinone ring, tailoring the compound's properties for specific applications.

Potential Therapeutic Uses

Given its pharmacological profile, 4(1H)-Quinazolinone is being investigated for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Pain Management : The analgesic properties suggest potential use in pain relief therapies.
  • Antiviral Applications : Emerging studies indicate effectiveness against certain viral infections.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinazolinone derivatives vary widely in substituent patterns, which dictate their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Key Features Reference
Target Compound 1: 2-methoxyphenyl; 2: 2-furanyl Partially saturated core; furan enhances π-π interactions
2-(4-Chlorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone 2: 4-chlorophenyl; 3: phenyl Chlorine atom increases lipophilicity; phenyl enhances aromatic stacking
3-(4-Fluorophenyl)-2-[4-methoxy-3-(pyridinylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone 2: pyridinylsulfanyl; 3: 4-fluorophenyl Fluorine and sulfur atoms improve metabolic stability and binding affinity
2-(2-Hydroxyphenyl)-4(1H)-quinazolinone 2: 2-hydroxyphenyl Hydroxyl group enables hydrogen bonding; higher polarity
2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone 2: 4-methylphenyl; 6: pyrrolidinyl Methyl and pyrrolidine groups enhance solubility and kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase lipophilicity and membrane permeability but may reduce solubility .
  • Electron-Donating Groups (e.g., OCH₃, OH) : Improve solubility via polar interactions but may reduce metabolic stability .
  • Heterocyclic Substituents (e.g., furan, pyridine) : Enhance target binding through π-π stacking or hydrogen bonding .

Key Insights :

  • The 2-furanyl group in the target compound may confer moderate antioxidant activity, comparable to alkyl-substituted analogs (e.g., 2-pentylquinazolinone) .

Biological Activity

4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)- (CAS Number: 106059-70-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C19H16N2O
  • Molecular Weight : 292.34 g/mol
  • Structure : The compound features a quinazolinone core substituted with a furan and a methoxyphenyl group, which are believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study evaluated various substitutions on the quinazolinone scaffold and found that compounds with hydroxyl groups significantly enhanced antioxidant activity through mechanisms involving metal chelation and free radical scavenging. The presence of methoxy groups was also noted to improve stability and efficiency in antioxidant assays, particularly in CUPRAC and ABTS methods, compared to DPPH assays .

CompoundAntioxidant Assay MethodActivity Level
2-(2-furanyl)-quinazolinoneCUPRACHigh
2-(2-methoxyphenyl)-quinazolinoneABTSModerate

Antimicrobial Activity

The antimicrobial potential of 4(1H)-quinazolinone derivatives has been extensively studied. In vitro tests demonstrated that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 70 to 80 mg/mL. Notably, some derivatives showed higher efficacy than standard antibiotics like ampicillin .

MicroorganismInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1080
Candida albicans1177

Anticancer Activity

The anticancer properties of quinazolinone derivatives have also been explored. Certain compounds demonstrated significant cytotoxicity against human myelogenous leukemia K562 cells, with IC50 values as low as 0.5 μM. This suggests that modifications to the quinazolinone structure can enhance its antitumor activity. The incorporation of dithiocarbamate side chains has been particularly effective in increasing the potency of these compounds against cancer cell lines .

Case Studies

  • Antioxidant Evaluation : A study synthesized a series of quinazolinone derivatives and assessed their antioxidant properties using multiple assays. The results indicated that the presence of hydroxyl groups significantly improved antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of various quinazolinone derivatives against pathogenic bacteria and fungi. The findings highlighted the importance of structural modifications in enhancing antimicrobial potency, paving the way for new therapeutic agents .
  • Cytotoxicity Assay : A detailed examination of the cytotoxic effects of modified quinazolinones on cancer cell lines revealed promising results for future drug development. The study emphasized the role of specific substituents in modulating biological activity and improving selectivity towards cancer cells .

Q & A

What are the established synthetic routes for this quinazolinone derivative, and what are their comparative efficiencies?

Level : Basic
Answer :
Three primary methods are documented:

  • Phosphorus pentoxide (P₂O₅)-mediated cyclocondensation : Reacting methyl 2-acylaminobenzoate with amine hydrochlorides at 180°C yields ~89% after recrystallization . Requires post-reaction alkaline extraction and distillation.
  • TiO₂ nanoparticle-catalyzed synthesis : Under solvent-free conditions, bio-inspired TiO₂ NPs achieve 85–90% yields in 2–3 hours, minimizing purification steps .
  • Aqueous hydrotrope-mediated synthesis : Uses recyclable solvents (e.g., sodium xylenesulfonate) for a green approach, achieving 82–88% yields .
    Efficiency Comparison : TiO₂ NPs offer faster reaction times and reduced environmental impact, while P₂O₅ methods demand rigorous purification.

What analytical techniques are critical for structural characterization of this compound?

Level : Basic
Answer :

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 7.9° deviation in a related quinazolinone) .
  • ¹H NMR : Confirms substitution patterns (e.g., furyl protons at δ 6.3–7.1 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.1062 for C₁₈H₁₄N₂O₃) .

What pharmacological activities have been reported, and what assay models were used?

Level : Basic
Answer :

  • Anti-inflammatory : 40–50% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg, comparable to indomethacin .
  • Antimicrobial : MIC values of 32–64 µg/mL against S. aureus and E. coli via broth microdilution .
  • Anticonvulsant : Related quinazolinones show 60–70% seizure reduction in maximal electroshock (MES) models .

How can structure-activity relationship (SAR) studies optimize anti-inflammatory activity?

Level : Advanced
Answer :

  • Position 2 (furyl group) : Replace furyl with thiophene or pyridyl to assess electron-withdrawing effects on COX-2 binding.
  • Position 1 (2-methoxyphenyl) : Introduce halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration.
  • Methodology : Synthesize analogs, test in COX-2 enzymatic assays (IC₅₀), and correlate with molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Arg120) .

How can synthetic routes be optimized for scalability and sustainability?

Level : Advanced
Answer :

  • Catalyst recycling : Recover TiO₂ NPs via centrifugation (3 cycles, ≤10% yield drop) .
  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener extraction .
  • Process intensification : Use microwave-assisted synthesis to reduce reaction times by 50% .

How should researchers address contradictions in bioactivity data across studies?

Level : Advanced
Answer :

  • Standardize assays : Follow CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
  • Cross-validation : Confirm anti-inflammatory activity in both COX-2 enzymatic assays and IL-6/IL-1β ELISA (in vitro) before in vivo testing .
  • Control variables : Use identical animal strains (e.g., Sprague-Dawley rats) and dosing regimens to minimize variability.

What computational strategies predict binding interactions with therapeutic targets?

Level : Advanced
Answer :

  • Molecular docking : Use COX-2 crystal structure (PDB: 1PXX) to model ligand binding. Prioritize compounds with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Tyr355) .
  • MD simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2 Å) and identify critical water-mediated interactions.
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide synthetic priorities.

What methodologies evaluate the compound’s toxicity profile?

Level : Advanced
Answer :

  • In vitro mutagenicity : Ames test (TA98 strain) with and without metabolic activation (S9 fraction) .
  • Acute toxicity : Determine LD₅₀ in mice via OECD Guideline 423, monitoring for nephrotoxicity (serum creatinine > 1.2 mg/dL) .
  • Degradation analysis : Use TGA-MS to detect hazardous byproducts (e.g., NOₓ emissions at ≥300°C) .

How do substituents influence antimicrobial activity?

Level : Advanced
Answer :

  • Electron-donating groups (e.g., methoxy) : Enhance membrane penetration (logP ≥ 2.5), improving MIC values by 2-fold .
  • Halogenation (e.g., Cl at position 3) : Increases DNA gyrase inhibition (IC₅₀ 12 µM vs. 25 µM for unsubstituted analogs) .
  • Methodology : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects and assess resistance development.

Can this scaffold be modified for dual-action (e.g., anti-inflammatory + antimicrobial) applications?

Level : Advanced
Answer :

  • Hybrid design : Conjugate with ciprofloxacin’s piperazinyl group to retain antimicrobial activity while introducing COX-2 inhibition.
  • In vivo testing : Evaluate in polymicrobial infection models (e.g., abscesses in mice) with dual endpoints: bacterial load (CFU/mL) and TNF-α levels .
  • Pharmacokinetics : Assess oral bioavailability (≥40%) and plasma half-life (≥6 hours) to ensure therapeutic viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.